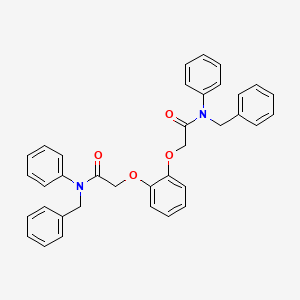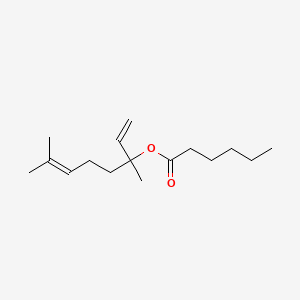
Pentamethonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethonium bromide is a quaternary ammonium salt.
Scientific Research Applications
1. Exocrine Pancreatic Secretion Research
- Pentamethonium, as an autonomic ganglion blocker, has been studied for its effects on exocrine pancreatic secretion. In a study involving conscious dogs, pentamethonium showed that both caerulein- and pentagastrin-induced protein secretions were depressed, indicating that these substances act partially via nicotinic receptors. This suggests different mechanisms for potentiating secretin-stimulated hydrelatic secretion by caerulein and pentagastrin (Devaux et al., 1983).
2. Antidote for Paraoxon Poisoning
- Research has explored the use of pentamethonium as an adjuvant to atropine in the therapy of paraoxon poisoning. Studies have shown that pentamethonium bromide significantly increases survival in fully atropinized animals poisoned with paraoxon (Candole & Mcphail, 1954).
3. Treatment of Severe Hypertension
- Pentolinium tartrate, a pentamethonium derivative, has been used in the treatment of severe hypertension, indicating the potential therapeutic application of pentamethonium-related compounds (Perry & Schroeder, 1955).
4. Peripheral Vascular Diseases
- Pentamethonium has been studied for its effects in peripheral vascular diseases. It was found that pentamethonium iodide increased digital skin temperature and blood flow, suggesting its potential use in treating such conditions (Finnerty & Freis, 1951).
5. Blood Pressure Regulation
- Studies have evaluated the regulation of blood pressure levels by hexamethonium bromide and mechanical devices, including the use of pentamethonium. These studies contribute to understanding the drug's potential in blood pressure management (Restall & Smirk, 1952).
6. Development of Tolerance in Laboratory Animals
- Research on the development of tolerance and cross-tolerance to methonium compounds, including pentamethonium, has been conducted. This is relevant for understanding the clinical implications of long-term use of these compounds (Mohanty, 1955).
7. Ocular Effects
- The ocular effects of methonium compounds, including pentamethonium, have been observed. Studies have reported changes such as pupil dilation and transient loss of accommodation, contributing to the understanding of the drug's systemic impact (Barnett, 1952).
properties
CAS RN |
2365-25-5 |
|---|---|
Molecular Formula |
C11H28N2+2 |
Molecular Weight |
188.35 g/mol |
IUPAC Name |
trimethyl-[5-(trimethylazaniumyl)pentyl]azanium |
InChI |
InChI=1S/C11H28N2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-11H2,1-6H3/q+2 |
InChI Key |
XUSPWDAHGXSTHS-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCCC[N+](C)(C)C |
Canonical SMILES |
C[N+](C)(C)CCCCC[N+](C)(C)C |
Other CAS RN |
2365-25-5 |
Related CAS |
5282-80-4 (diiodide) 541-20-8 (dibromide) |
synonyms |
pentamethonium pentamethonium bromide pentamethonium dibromide pentamethonium dichloride pentamethonium diiodide pentamethylenebis(trimethylammonium) Penthonium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




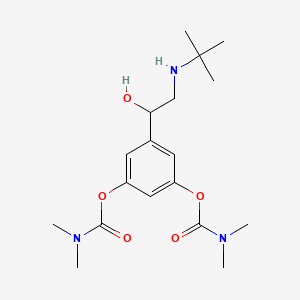
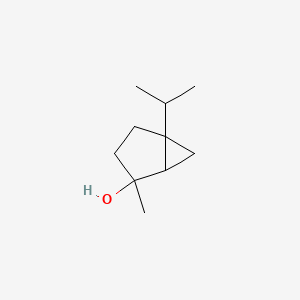

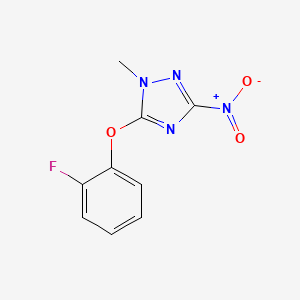

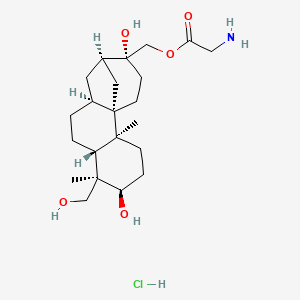
![2-[[(4-Methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223090.png)
![2-[(3-ethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1223091.png)
![3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone](/img/structure/B1223092.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide](/img/structure/B1223095.png)
![2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester](/img/structure/B1223097.png)
